(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone core, and dichlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactionsThe final step involves the formation of the methylene bridge between the furan and thiazolidinone rings under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The double bond in the methylene bridge can be reduced to a single bond using hydrogenation.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon for hydrogenation, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group yields a sulfone derivative, while reduction of the methylene bridge results in a saturated thiazolidinone compound .
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate it may have anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also explored for its potential use in electronic devices and sensors .
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, furan-containing molecules, and dichlorophenyl-substituted compounds. Examples include:
- (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-{[5-(3,4-dichlorophenyl)thiophen-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one .
Uniqueness
What sets (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
309936-21-8 |
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Molecular Formula |
C17H11Cl2NO2S2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Cl2NO2S2/c1-2-7-20-16(21)15(24-17(20)23)9-11-4-6-14(22-11)10-3-5-12(18)13(19)8-10/h2-6,8-9H,1,7H2/b15-9- |
InChI Key |
NSEMICSSQWZYLN-DHDCSXOGSA-N |
SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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